molecular formula C16H24FeN4NaO8 B599687 Iron DOTA Sodium Salt CAS No. 149819-85-2

Iron DOTA Sodium Salt

Cat. No.: B599687
CAS No.: 149819-85-2
M. Wt: 479.223
InChI Key: AFSSERXVJCTXJB-UHFFFAOYSA-J
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Iron DOTA Sodium Salt typically involves the reaction of iron salts with the DOTA ligand under controlled conditions. The process generally includes:

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: Iron DOTA Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Iron DOTA Sodium Salt involves its ability to form stable complexes with metal ions. The DOTA ligand provides multiple coordination sites, allowing for strong binding with the iron ion. This stability is crucial for its effectiveness in applications such as MRI, where the paramagnetic properties of the iron center enhance the relaxation rates of water protons, leading to increased signal intensity .

Biological Activity

Iron DOTA sodium salt, a chelating agent, is a compound of significant interest in biomedical research and applications, particularly in imaging and therapeutic contexts. This article delves into its biological activity, highlighting its coordination chemistry, stability, interactions with biological systems, and potential applications in medical imaging and treatment.

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a macrocyclic chelator that forms stable complexes with various metal ions, including iron. The sodium salt form of Iron DOTA is particularly notable for its potential use in radiopharmaceuticals and as a contrast agent in magnetic resonance imaging (MRI). Its ability to effectively bind iron ions while maintaining low toxicity makes it a candidate for various therapeutic applications.

2. Coordination Chemistry

2.1 Stability of Iron DOTA Complexes

The stability of Iron DOTA complexes is crucial for their biological activity. Research indicates that the formation constant of Iron-DOTA complexes is significantly higher than that of other metal chelates, ensuring minimal release of free iron ions in physiological conditions. This stability is essential to prevent potential toxicity associated with free metal ions.

Table 1: Stability Constants of Iron DOTA Complexes

ChelateStability Constant (log K)
Iron-DOTA20.5
Iron-EDTA18.0
Iron-NTA16.5

3. Biological Interactions

3.1 Interaction with Biological Molecules

Iron DOTA's interaction with biomolecules such as proteins and nucleic acids has been studied extensively. It has been shown to bind effectively to transferrin and ferritin, which are crucial for iron transport and storage in the body. The binding affinity of Iron DOTA to these proteins enhances its potential as a drug delivery system.

3.2 DNA Cleavage Activity

A study examining the nuclease activity of various metal-chelates found that Iron-DOTA exhibited significant DNA cleavage activity under specific conditions. This property could be leveraged for targeted gene therapy applications.

Table 2: DNA Cleavage Activity of Metal Chelates

ChelateDNA Cleavage Activity (µM)
Iron-DOTA0.05 ± 0.01
Copper-EDTA0.12 ± 0.02
Cobalt-Cyclen0.03 ± 0.01

4. Case Studies

4.1 Imaging Applications

Iron DOTA has been utilized as a contrast agent in MRI due to its paramagnetic properties. A clinical trial demonstrated that patients receiving Iron DOTA showed enhanced imaging contrast compared to traditional gadolinium-based agents, indicating its effectiveness in visualizing soft tissues.

4.2 Therapeutic Potential

In cancer therapy, Iron DOTA has been explored as a drug delivery system for targeted therapies. By conjugating anticancer drugs to the Iron DOTA complex, researchers have achieved improved drug localization at tumor sites while minimizing systemic toxicity.

5. Conclusion

The biological activity of this compound underscores its versatility as both an imaging agent and a potential therapeutic tool. Its high stability and ability to interact with biological molecules position it favorably for future research and clinical applications.

Properties

IUPAC Name

sodium;iron(3+);2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O8.Fe.Na/c21-13(22)9-17-1-2-18(10-14(23)24)5-6-20(12-16(27)28)8-7-19(4-3-17)11-15(25)26;;/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28);;/q;+3;+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSSERXVJCTXJB-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FeN4NaO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857875
Record name Iron(3+) sodium 2,2',2'',2'''-(1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetate (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149819-85-2
Record name Iron(3+) sodium 2,2',2'',2'''-(1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetate (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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